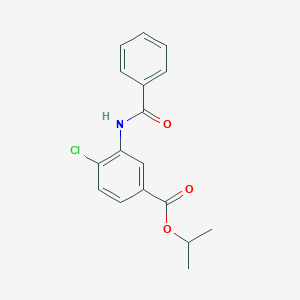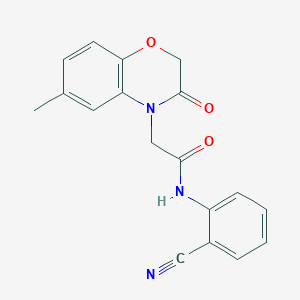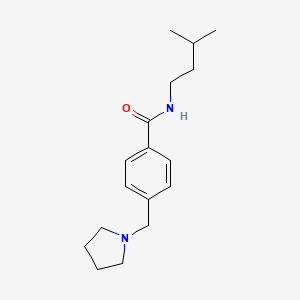
N-(3-methylbutyl)-4-(1-pyrrolidinylmethyl)benzamide
Overview
Description
N-(3-methylbutyl)-4-(1-pyrrolidinylmethyl)benzamide, commonly known as MPBD or N-methyl-α-ethyltryptamine (META), is a chemical compound that belongs to the tryptamine family. It is a psychoactive substance that has been used in scientific research to study its effects on the central nervous system.
Mechanism of Action
The mechanism of action of MPBD is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT2A receptor, which leads to the activation of downstream signaling pathways. This activation results in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are responsible for the psychoactive effects of MPBD.
Biochemical and Physiological Effects:
MPBD has been found to have a range of biochemical and physiological effects. Studies have shown that it can induce hallucinations, altered perception of time and space, and changes in mood and thought patterns. It has also been found to increase heart rate and blood pressure, as well as cause pupil dilation and sweating.
Advantages and Limitations for Lab Experiments
MPBD has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form through recrystallization. It also has a high affinity for the serotonin 5-HT2A receptor, which makes it useful for studying the mechanisms of action of other psychoactive substances. However, MPBD has several limitations as well. It is a controlled substance and can only be used in lab experiments with appropriate permits and licenses. It also has psychoactive effects, which can make it difficult to control for confounding variables in lab experiments.
Future Directions
There are several future directions for research on MPBD. One area of research could be to study the effects of MPBD on different serotonin receptor subtypes. Another area of research could be to investigate the potential therapeutic uses of MPBD, such as in the treatment of depression or anxiety disorders. Additionally, future research could focus on developing new synthetic routes for MPBD that are more efficient and cost-effective. Overall, MPBD has the potential to be a valuable tool for studying the central nervous system and could lead to new insights into the mechanisms of action of psychoactive substances.
Scientific Research Applications
MPBD has been used in scientific research to study its effects on the central nervous system. It has been found to have a similar structure to other psychoactive substances such as N,N-dimethyltryptamine (DMT) and 5-MeO-DMT. Studies have shown that MPBD has a high affinity for the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of many psychoactive substances.
properties
IUPAC Name |
N-(3-methylbutyl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14(2)9-10-18-17(20)16-7-5-15(6-8-16)13-19-11-3-4-12-19/h5-8,14H,3-4,9-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCNPIQUNGJELY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(2-methoxyphenoxy)butanoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4439609.png)
![3-amino-N-(4-phenyl-1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439616.png)
![N,4-dimethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439625.png)
![2-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4439632.png)

![1-[7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4439637.png)
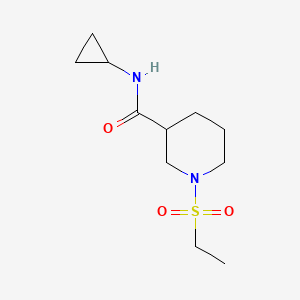
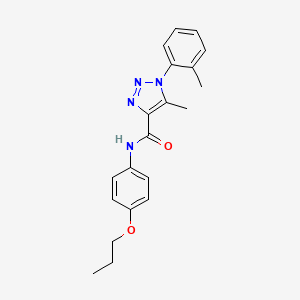
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-4-(4-methoxyphenoxy)benzamide](/img/structure/B4439651.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4439664.png)
![N-(1-isopropyl-2-methylpropyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439672.png)
